molecular formula C11H13N3O5 B2920836 (2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine CAS No. 347331-76-4

(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine

Cat. No. B2920836
CAS RN: 347331-76-4
M. Wt: 267.241
InChI Key: VKWUSZOSOIHTOV-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine, also known as 2,4-DNP-THF, is an organic compound that has seen a variety of applications in scientific research. It is a nitroaromatic compound that has been used in a range of studies, from drug development to biochemistry. 2,4-DNP-THF is a versatile compound that can be used in a variety of ways and has a number of advantages and limitations for lab experiments.

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry : A study by Legault and Charette (2003) described the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, highlighting its application in the synthesis of substituted N-benzoyliminopyridinium ylides. This process involves a two-step synthesis and explores the compound's amination power through various substituted pyridines, contributing to the field of organic synthesis and the development of novel compounds (Claude Y. Legault & A. Charette, 2003).

  • Energetic Properties and Synthesis : Klapötke, Preimesser, and Stierstorfer (2015) synthesized novel energetic compounds, including 4-diazo-2,6-dinitrophenol and 6-diazo-3-hydroxy-2,4-dinitrophenol, and evaluated their thermal stability and sensitivity. This research contributes to the understanding of the energetic properties of dinitrophenol derivatives (T. Klapötke, Andreas Preimesser, & J. Stierstorfer, 2015).

  • Acid-Base Equilibria in Organic Solvents : Furlong, Lewkowicz, and Nudelman (1990) investigated the acid-base equilibria of amines in tetrahydrofuran (THF), which is relevant to understanding the behavior of compounds like "(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine" in organic solvents. Their findings on the equilibrium constants and the influence of these factors on carbonylation reactions in THF highlight the importance of acid-base interactions in organic synthesis (J. Furlong, E. Lewkowicz, & N. Nudelman, 1990).

  • Polymer Synthesis and Characterization : Cheng, Hsiao, Su, and Liou (2005) explored the synthesis of novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups, utilizing a similar amination reaction. Their work provides insight into the development of materials with potential applications in electronics and photonics, showcasing the versatility of dinitrophenyl-functionalized amines in polymer chemistry (Shu-Hua Cheng, S. Hsiao, T. Su, & Guey‐Sheng Liou, 2005).

properties

IUPAC Name

2,4-dinitro-N-(oxolan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h3-4,6,9,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWUSZOSOIHTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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